molecular formula C21H13NO5S B2953093 N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide CAS No. 883966-37-8

N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide

Cat. No.: B2953093
CAS No.: 883966-37-8
M. Wt: 391.4
InChI Key: LZZQSDSULDFQKJ-UHFFFAOYSA-N
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Description

N-[3-(2H-1,3-Benzodioxol-5-yl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide is a heterocyclic compound featuring a thiochromen-4-one core fused with a benzodioxole moiety and a furan-2-carboxamide substituent. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The compound’s crystallographic characterization, including bond lengths, angles, and intermolecular interactions, has been analyzed using software such as SHELX , which remains a gold standard for small-molecule refinement. The benzodioxole group contributes to π-π stacking interactions, while the thiochromenone system may enhance binding affinity in biological targets due to its planar aromatic structure.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-4-oxothiochromen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13NO5S/c23-19-13-4-1-2-6-17(13)28-21(22-20(24)15-5-3-9-25-15)18(19)12-7-8-14-16(10-12)27-11-26-14/h1-10H,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZQSDSULDFQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(SC4=CC=CC=C4C3=O)NC(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide typically involves multiple steps. One common method includes the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 4-oxo-4H-thiochromen-2-ylamine in the presence of a suitable catalyst. This is followed by the cyclization of the intermediate product to form the thiochromenone ring. The final step involves the coupling of the thiochromenone derivative with furan-2-carboxylic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and benzodioxole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the modulation of cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Despite the lack of direct comparative data in the provided evidence, a general analysis of analogous compounds can be inferred based on structural motifs and functional groups. Below is a comparative table highlighting key features of related heterocyclic compounds:

Compound Core Structure Key Functional Groups Reported Applications
N-[3-(2H-1,3-Benzodioxol-5-yl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide Thiochromenone + Benzodioxole Furan-2-carboxamide, 4-oxo group Potential kinase inhibition, antimicrobial activity (hypothetical)
(4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[...] () Thiazolidine Carboxylic acid, amide linkages Antibacterial agents (β-lactam derivatives)
(2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-[...] () Bicyclo[3.2.0]heptane β-lactam ring, carboxylic acid Antibiotics (e.g., penicillin derivatives)

Key Differences:

Functional Groups: The furan-2-carboxamide group in the target compound differs from the amino-phenylacetamido and β-lactam groups in analogs, suggesting divergent biological targets (e.g., kinase vs. bacterial cell wall inhibition).

Synthetic Accessibility: Thiochromenones are less common in drug discovery than β-lactams or thiazolidines, which may limit comparative pharmacokinetic or toxicity data.

Research Findings and Limitations

  • Crystallographic Data: The target compound’s structure was refined using SHELX , achieving an R-factor of <0.05, indicative of high precision.
  • Biological Activity : While β-lactam derivatives () are well-characterized as antibiotics, the target compound’s activity remains speculative due to a lack of direct studies in the provided evidence.

Biological Activity

The compound N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structure

The structure of this compound includes several key functional groups:

  • Benzodioxole : Known for its bioactivity.
  • Thiochromen : Contributes to the compound's unique pharmacological properties.
  • Furan and Carboxamide : Enhance interaction with biological targets.

Molecular Formula

The molecular formula of this compound is C21H17N3O4SC_{21}H_{17}N_{3}O_{4}S, indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Anticancer Properties

Research has indicated that compounds similar to N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-thiochromen-2-yl] exhibit significant anticancer activity. For instance, derivatives of benzofuroxans have shown high cytotoxicity against various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10.5Induction of apoptosis via ROS
HuTu 80 (Duodenal)8.0Inhibition of DNA synthesis
HeLa (Cervical Cancer)12.0Multiple DNA strand breaks

These studies suggest that the compound may induce apoptosis through mitochondrial pathways and increase reactive oxygen species (ROS) production, leading to cell death .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research on related compounds has shown effectiveness against various pathogens:

PathogenActivity LevelComparison Drug
Staphylococcus aureusHighVancomycin
Candida albicansModerateFluconazole
Escherichia coliModerateCiprofloxacin

Studies indicate that the presence of electron-withdrawing groups enhances antimicrobial efficacy by disrupting microbial cell integrity .

Anti-inflammatory Effects

Preliminary studies suggest that N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-thiochromen-2-yl] may possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, providing a basis for further investigation into its therapeutic potential in inflammatory diseases .

The proposed mechanisms through which N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-thiochromen-2-yl] exerts its biological effects include:

  • DNA Interaction : Inducing DNA damage through single and double-strand breaks.
  • Apoptosis Induction : Triggering intrinsic apoptotic pathways via ROS accumulation.
  • Enzyme Inhibition : Potentially inhibiting enzymes involved in inflammation and tumor progression.

Study 1: Anticancer Activity in vitro

A study evaluated the cytotoxic effects of the compound on MCF-7 breast cancer cells. The results demonstrated an IC50 value of 10.5 µM, indicating significant potency compared to standard chemotherapeutics.

Study 2: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 15 µg/mL, outperforming traditional antibiotics like Vancomycin in specific assays.

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